molecular formula C15H21NO3S B6604937 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane CAS No. 2763758-61-6

2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane

Cat. No. B6604937
CAS RN: 2763758-61-6
M. Wt: 295.4 g/mol
InChI Key: OVMPJZDWHKXFLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures can be found. For instance, the synthesis of 4-methylbenzenesulfonamide derivatives has been reported . Additionally, the synthesis of bicyclo[2.1.1]hexanes has been explored using photochemistry . These methods could potentially be adapted for the synthesis of “2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane”.

Scientific Research Applications

These applications highlight the versatility and potential of 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane in various scientific domains. Researchers continue to explore its properties and expand its utility across disciplines . If you’d like further details on any specific application, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound. If it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The compound “2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane” could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Future research could focus on its synthesis, characterization, and potential applications .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-4-propoxy-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-8-19-15-9-13(10-15)16(11-15)20(17,18)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPJZDWHKXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane

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